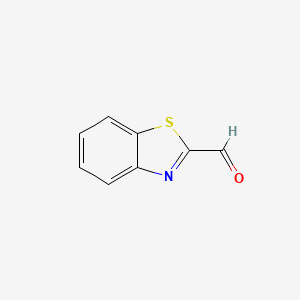

1,3-Benzothiazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49210. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKPJTFLRQNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216612 | |

| Record name | 1,3-Benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-57-2 | |

| Record name | 1,3-Benzothiazole-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZOTHIAZOLE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9ES1SF5P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Benzothiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazole-2-carbaldehyde (also known as 2-formylbenzothiazole) is a heterocyclic aromatic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzothiazole core with a reactive aldehyde group at the 2-position, makes it a versatile precursor for a wide range of biologically active molecules, dyes, and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is typically an orange to light yellow solid at room temperature.[1][3] It is stable under standard laboratory conditions and possesses moderate solubility in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NOS | [1][4][5] |

| Molecular Weight | 163.19 g/mol | [2][5] |

| CAS Number | 6639-57-2 | [4][5][6] |

| Appearance | Orange solid to Light yellow powder/crystal | [1][3] |

| Melting Point | 72-77 °C | [2][3][6] |

| Purity | Commonly available at ≥95% to >98% | [1][2][3][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzothiazole-2-carbaldehyde, 2-Formylbenzothiazole | [3][4] |

| SMILES | O=Cc1nc2ccccc2s1 | [5][6] |

| InChIKey | RHKPJTFLRQNNGJ-UHFFFAOYSA-N | [4][5][6] |

Spectroscopic and Analytical Data

While specific spectral data is extensive and varies with experimental conditions, comprehensive analytical data including NMR, HPLC, and LC-MS for this compound is readily available from commercial suppliers to confirm structural integrity and purity.[7][8]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its aldehyde functional group and the aromatic benzothiazole ring system. This dual reactivity makes it a valuable intermediate.

Key Reactions:

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,3-benzothiazole-2-carboxylic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2] This derivative is also a useful building block in synthesis.[9]

-

Schiff Base Formation: It serves as a key precursor for the synthesis of Schiff bases (imines). For instance, it reacts with primary amines, such as 2-aminobenzothiazole, to form imine-linked structures that are explored for molecular recognition and in the development of novel therapeutic agents.[2]

-

Precursor to Bioactive Molecules: The compound is a fundamental intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[1] Its derivatives have been investigated for a range of biological activities.

The benzothiazole core itself can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which is a critical aspect of its mechanism of action when interacting with biological targets like enzymes or receptors.[2]

Experimental Protocols

Synthesis of this compound via Oxidation

One of the most common and effective methods for synthesizing this compound is through the selective oxidation of 2-methylbenzothiazole.[2]

Objective: To synthesize this compound from 2-methylbenzothiazole using manganese dioxide as the oxidizing agent.

Materials:

-

2-Methylbenzothiazole (1 equivalent)

-

Activated Manganese Dioxide (MnO₂) (5-10 equivalents)

-

Dichloromethane (DCM) (solvent)

Procedure:

-

A solution of 2-methylbenzothiazole is prepared in dichloromethane in a round-bottom flask equipped with a reflux condenser.

-

Activated manganese dioxide is added to the solution. The amount can be adjusted based on the activity of the MnO₂.

-

The reaction mixture is heated to reflux.

-

The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid manganese salts are removed by filtration, often through a pad of celite to ensure all fine particles are removed.

-

The filter cake is washed with additional dichloromethane to recover any adsorbed product.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

Safety and Handling

This compound is classified as an acute oral toxin and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[6] All work should be conducted in a well-ventilated area or a chemical fume hood.[10] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6639-57-2 | Benchchem [benchchem.com]

- 3. This compound | 6639-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | C8H5NOS | CID 241608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 6639-57-2 [matrix-fine-chemicals.com]

- 6. Benzothiazole-2-carboxaldehyde 97 6639-57-2 [sigmaaldrich.com]

- 7. 6639-57-2|this compound|BLD Pharm [bldpharm.com]

- 8. 6639-57-2 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 9. 1,3-Benzothiazole-2-carboxylic acid - High purity | EN [georganics.sk]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 1,3-Benzothiazole-2-carbaldehyde (CAS Number: 6639-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazole-2-carbaldehyde is a versatile heterocyclic aromatic compound that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its unique benzothiazole core, featuring a benzene ring fused to a thiazole ring, imparts distinct chemical reactivity and biological activity. This compound is a key precursor in the synthesis of a wide array of derivatives, including Schiff bases, and has been explored for its potential therapeutic applications, notably in the development of anti-cancer and anti-inflammatory agents.[1][2] Furthermore, its utility extends to the creation of fluorescent dyes for biological imaging and the formulation of agrochemicals.[1][2]

Physicochemical Properties

This compound is typically an orange to light yellow crystalline solid.[1][3] It is moderately soluble in organic solvents.[1] A comprehensive summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6639-57-2 | [3][4] |

| Molecular Formula | C₈H₅NOS | [1][3][4] |

| Molecular Weight | 163.20 g/mol | [1][4] |

| Appearance | Orange solid to White/Light yellow powder/crystal | [1][3] |

| Melting Point | 72-77 °C | [3] |

| Purity | ≥95% (NMR), >98.0% (GC) | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzothiazole-2-carbaldehyde, 2-Formylbenzothiazole | [3][4] |

Analytical Characterization

The structural elucidation of this compound is routinely achieved through standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Spectral Data | Reference |

| ¹H NMR | Aromatic protons: δ 7.2–8.5 ppm (multiplets), Aldehyde proton: δ 10.2 ppm (singlet) | [1] |

| ¹³C NMR | Aldehyde carbon: ~190 ppm, Benzothiazole carbons: 120–160 ppm | [1] |

| Mass Spectrometry | Molecular ion peak (M⁺): m/z 163 | [1] |

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is the oxidation of 2-methylbenzothiazole.[1] Selenium dioxide is a commonly employed oxidizing agent for this transformation.[5]

Experimental Protocol: Oxidation of 2-Methylbenzothiazole with Selenium Dioxide [5]

-

Materials: 2-methylbenzothiazole, Selenium dioxide, Solvent (e.g., dioxane or xylene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylbenzothiazole in a suitable solvent.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

-

Chemical Reactivity

The aldehyde functional group of this compound is the primary site of its chemical reactivity, allowing for a variety of synthetic transformations.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Materials: this compound, a primary amine (e.g., aniline), Ethanol, Glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent if necessary.

-

The Knoevenagel condensation involves the reaction of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to yield α,β-unsaturated products.

Experimental Protocol: Knoevenagel Condensation [6]

-

Materials: this compound, Active methylene compound (e.g., malononitrile), Basic catalyst (e.g., piperidine or a solid-supported base), Solvent (e.g., ethanol or water).

-

Procedure:

-

To a stirred solution of this compound and the active methylene compound in the chosen solvent, add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with the solvent, and dried.

-

If the product does not precipitate, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography.

-

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. This compound can be reacted with a phosphorus ylide to form a substituted alkene.

Experimental Protocol: Wittig Reaction [7][8]

-

Materials: this compound, a phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or sodium hydride), Anhydrous solvent (e.g., THF or DMSO).

-

Procedure:

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Add the strong base dropwise to the suspension. Stir the mixture at 0 °C for 1 hour to generate the phosphorus ylide.

-

Wittig Reaction: Dissolve this compound in the anhydrous solvent and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

-

Biological Activities and Signaling Pathways

While much of the research has focused on the broader class of benzothiazole derivatives, there is evidence suggesting that compounds derived from this compound possess significant biological activities, particularly anti-cancer and anti-inflammatory properties. These activities are often attributed to their interaction with key cellular signaling pathways.

Anti-Cancer Activity

Derivatives of 2-substituted benzothiazoles have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2).[9] The mechanism of action is believed to involve the modulation of inflammatory and survival pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation.[3][4] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation and cancer progression.[9]

Caption: The Canonical NF-κB Signaling Pathway and its inhibition.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cancer progression.[1][2] It is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Persistent activation of the STAT3 pathway is observed in many cancers. Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, blocking its phosphorylation and subsequent downstream gene expression.[10]

Caption: The STAT3 Signaling Pathway and its inhibition.

Anti-Inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are closely linked to their ability to inhibit pro-inflammatory signaling pathways like NF-κB.[9][11][12] By downregulating the production of inflammatory mediators such as COX-2 and iNOS, these compounds can effectively reduce the inflammatory response.[9]

Safety and Handling

This compound is classified as harmful if swallowed, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][13] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. Store the compound in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the construction of more complex molecules with diverse biological activities. The demonstrated anti-cancer and anti-inflammatory properties of its derivatives, through the modulation of key signaling pathways such as NF-κB and STAT3, highlight its importance as a scaffold for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its direct derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

A-Z Guide to the Synthesis of 1,3-Benzothiazole-2-carbaldehyde from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzothiazole-2-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and functional materials, including pharmaceuticals, agrochemicals, and dyes.[1] Its unique benzothiazole core coupled with a reactive aldehyde group makes it a versatile building block for constructing complex heterocyclic systems. This technical guide provides an in-depth overview of the most effective synthetic strategies for preparing this compound, starting from the readily available precursor, 2-aminothiophenol. The primary focus is a robust two-step pathway involving the formation and subsequent selective oxidation of 2-methyl-1,3-benzothiazole. Detailed experimental protocols, a comparative data table, and workflow diagrams are presented to facilitate practical application in a laboratory setting.

Introduction to Synthetic Strategies

The direct synthesis of this compound from 2-aminothiophenol via a one-pot condensation with a formyl group equivalent is not extensively documented. Therefore, multi-step approaches are generally favored. The most reliable and widely employed method involves the initial synthesis of a stable 2-substituted benzothiazole precursor, which is then converted to the target aldehyde.

This guide will focus on the most prevalent two-step pathway:

-

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole: Condensation of 2-aminothiophenol with an acetaldehyde equivalent.

-

Step 2: Oxidation of 2-Methyl-1,3-benzothiazole: Selective oxidation of the 2-methyl group to a carbaldehyde.

Alternative, less common routes such as the Vilsmeier-Haack formylation of a benzothiazole precursor and the hydrolysis of a 2-(dihalomethyl)benzothiazole derivative will also be briefly discussed as potential synthetic avenues.[2]

Primary Synthetic Pathway: Oxidation of 2-Methyl-1,3-benzothiazole

This two-step approach offers a reliable and scalable route to the target compound, leveraging well-established chemical transformations.

Caption: Overall workflow for the two-step synthesis.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole

The initial step involves the cyclocondensation of 2-aminothiophenol with acetaldehyde. This reaction proceeds through the formation of a thiazoline intermediate, which subsequently aromatizes to the benzothiazole ring. While various catalysts can be employed, the reaction can also proceed under catalyst-free conditions.

Step 2: Oxidation of 2-Methyl-1,3-benzothiazole to this compound

The selective oxidation of the activated methyl group at the 2-position of the benzothiazole ring is the key transformation. Manganese dioxide (MnO₂) is a highly effective and commonly used reagent for this purpose, typically performed under reflux in a chlorinated solvent like dichloromethane (DCM).[2] Other potential oxidizing agents include selenium dioxide (SeO₂), which is known for the Riley oxidation of activated methyl groups.[3][4]

Caption: Plausible radical mechanism for MnO₂ oxidation.

Data Presentation: Reaction Parameters

The following table summarizes the typical quantitative data for the primary two-step synthetic route.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Precursor Synthesis | 2-Aminothiophenol, Acetaldehyde | Ethanol | Reflux | 2 - 4 | 75 - 85 | Adapted from[5] |

| 2 | Oxidation | 2-Methyl-1,3-benzothiazole, MnO₂ | Dichloromethane | Reflux (40-45) | 6 - 8 | 85 - 90 | [2] |

Experimental Protocols

Protocol 4.1: Synthesis of 2-Methyl-1,3-benzothiazole (Step 1)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in ethanol (100 mL).

-

Reaction Initiation: Add aqueous acetaldehyde (40% solution, 16.5 g, 0.15 mol) dropwise to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methyl-1,3-benzothiazole.

Protocol 4.2: Synthesis of this compound (Step 2)

-

Reagent Preparation: To a 500 mL three-necked flask fitted with a mechanical stirrer and a reflux condenser, add 2-methyl-1,3-benzothiazole (7.45 g, 0.05 mol) and dichloromethane (DCM) (200 mL).

-

Addition of Oxidant: While stirring vigorously, add activated manganese dioxide (MnO₂) (43.5 g, 0.5 mol) portion-wise over 30 minutes. Note: MnO₂ should be activated by heating at 110-120°C for several hours before use.

-

Reflux: Heat the suspension to reflux (approximately 40-45°C) and maintain for 6-8 hours. The reaction should be monitored by TLC (disappearance of the starting material).

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional DCM (3 x 50 mL) to ensure complete recovery of the product.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as an orange solid.[1][2]

Alternative Synthetic Approaches

While the oxidation of 2-methylbenzothiazole is the preferred method, other strategies can be considered:

-

Vilsmeier-Haack Formylation: This classic reaction involves treating an electron-rich aromatic or heterocyclic compound with a Vilsmeier reagent (typically generated from POCl₃ and DMF) to install a formyl group.[2] Applying this to an unsubstituted 1,3-benzothiazole could be a potential one-pot route, though regioselectivity and reactivity can be challenges.

-

Hydrolysis of 2-(Dichloromethyl)benzothiazole: This method involves the synthesis of a dichloromethyl precursor, for instance, from the reaction of 1,3-benzothiazole-2-carboxylic acid with a chlorinating agent, followed by controlled hydrolysis to the aldehyde.[2] This route requires more steps and careful control of the hydrolysis conditions to avoid over-oxidation to the carboxylic acid.

Conclusion

The synthesis of this compound from 2-aminothiophenol is most reliably achieved through a two-step process involving the formation and subsequent MnO₂-mediated oxidation of 2-methyl-1,3-benzothiazole. This pathway provides high yields and utilizes readily available reagents and standard laboratory techniques. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in organic synthesis and drug development, enabling the efficient production of this valuable heterocyclic building block.

References

Spectroscopic Analysis of 1,3-Benzothiazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-Benzothiazole-2-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound (C₈H₅NOS, Molar Mass: 163.20 g/mol ) are summarized in the tables below. These values are compiled from various sources and provide a baseline for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.2 | Singlet | Aldehyde proton |

| ~7.2 - 8.5 | Multiplet | Aromatic protons |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde Carbonyl Carbon (C=O) |

| ~120 - 160 | Benzothiazole Aromatic Carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3100 | Aromatic C-H Stretch | Medium |

| ~2820, ~2720 | Aldehyde C-H Stretch (Fermi doublet) | Weak |

| ~1700 - 1720 | Aldehyde C=O Stretch | Strong |

| ~1580 - 1600 | Aromatic C=C Stretch | Medium |

| ~1450 - 1500 | Aromatic C=C Stretch | Medium |

| ~1200 - 1300 | C-N Stretch | Medium |

| ~690 - 770 | C-S Stretch | Weak |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 163 | Molecular Ion [M]⁺ |

| 135 | [M - CO]⁺ |

| 108 | [M - CO - HCN]⁺ or [C₆H₄S]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis. The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-90 degree pulse angle, a larger spectral width (e.g., 0-220 ppm), and a longer relaxation delay (2-10 seconds) due to the longer relaxation times of carbon nuclei.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty sample compartment and ratio it against the sample spectrum to obtain the final transmittance or absorbance spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid this compound into the mass spectrometer via a direct insertion probe.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram outlines a plausible fragmentation pathway for this compound under electron ionization conditions.

An In-depth Technical Guide on the Crystal Structure of 1,3-Benzothiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzothiazole-2-carbaldehyde is a heterocyclic aldehyde with significant applications in medicinal chemistry and materials science, serving as a key precursor for the synthesis of various bioactive compounds, dyes, and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its structural and chemical properties. While a publicly available, experimentally determined crystal structure for this compound could not be located in prominent crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) as of the date of this publication, this guide furnishes detailed, plausible experimental protocols for its synthesis and crystallization based on established methodologies for related benzothiazole derivatives. Furthermore, this document presents key physicochemical data in a structured format and includes visualizations of the molecular structure and a proposed experimental workflow to aid researchers in their scientific endeavors.

Physicochemical Properties

This compound, also known as 2-formylbenzothiazole, is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline substance.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with an aldehyde group substituted at the 2-position. This arrangement imparts the molecule with a unique reactivity profile, making it a valuable building block in organic synthesis.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₅NOS | [3][4] |

| Molecular Weight | 163.20 g/mol | [4] |

| CAS Number | 6639-57-2 | [4] |

| Melting Point | 72-76 °C | |

| Appearance | White to Light yellow powder to crystal | [1] |

| Purity | >98.0% (GC) available commercially | [1] |

| Solubility | Moderately soluble in organic solvents | [2] |

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and subsequent crystallization of this compound, derived from established procedures for analogous compounds.

Synthesis of this compound

The synthesis of 2-substituted benzothiazoles is commonly achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde or a precursor that can be converted to the aldehyde. An alternative route involves the oxidation of 2-methyl-1,3-benzothiazole.

Method 1: Oxidation of 2-Methyl-1,3-benzothiazole

This two-step approach first involves the synthesis of 2-methyl-1,3-benzothiazole, followed by its oxidation to the desired aldehyde.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole

-

Reaction: Condensation of 2-aminothiophenol with acetic anhydride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol.

-

Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-methyl-1,3-benzothiazole.

-

Step 2: Oxidation to this compound

-

Oxidizing Agent: Manganese dioxide (MnO₂) is a common and effective oxidizing agent for this transformation.[1]

-

Procedure:

-

Suspend the synthesized 2-methyl-1,3-benzothiazole (1 equivalent) in a suitable solvent like dichloromethane or chloroform.[1]

-

Add activated manganese dioxide (5-10 equivalents) in portions to the suspension with vigorous stirring.

-

Reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with the solvent used for the reaction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification and Crystallization

Purification of the crude product is essential to obtain a sample suitable for single-crystal X-ray diffraction.

-

Purification Method: Column Chromatography

-

The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.

-

-

Crystallization Method: Slow Evaporation

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethanol/water, or toluene).[5]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.[6]

-

Well-formed crystals should appear over time. If no crystals form, scratching the inside of the container with a glass rod or adding a seed crystal can induce crystallization.

-

Once a sufficient crop of crystals has formed, they can be collected by filtration.

-

Visualizations

Molecular Structure

Caption: A 2D representation of the molecular structure of this compound.

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis and crystallization of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be publicly documented, this guide provides researchers with the necessary theoretical and practical framework to synthesize and crystallize this important compound. The detailed protocols and structured data herein are intended to facilitate further research into its solid-state properties and applications in drug discovery and materials science. The successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound would be a valuable contribution to the field of chemical crystallography.

References

An In-depth Technical Guide to the Solubility of 1,3-Benzothiazole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,3-Benzothiazole-2-carbaldehyde, a crucial heterocyclic building block in the synthesis of various pharmaceutical and biologically active compounds. A thorough understanding of its solubility is fundamental for optimizing reaction conditions, purification processes, and formulation development. This document outlines a predicted solubility profile based on physicochemical principles, a comprehensive experimental protocol for accurate solubility determination, and a visual representation of the experimental workflow.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predicted solubility profile can be inferred based on the principle of "like dissolves like" and the known solubility of related benzothiazole derivatives. The molecule possesses a polar carbaldehyde group and a heterocyclic benzothiazole moiety, which contributes to its moderate polarity.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents at ambient temperature. It is important to note that this data is predictive and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene | High | Favorable π-π stacking interactions between the solvent's aromatic ring and the benzothiazole system are expected to promote solubility. |

| Benzene | High | Similar to toluene, π-π interactions should lead to good solubility. | |

| Halogenated Solvents | Dichloromethane (DCM) | High | The moderate polarity of DCM is well-suited to dissolve a molecule with both polar and non-polar features. |

| Chloroform | High | Similar to DCM, chloroform's polarity should facilitate the dissolution of this compound. | |

| Ketones | Acetone | Moderate to High | The polar ketone group can interact with the polar functionalities of the solute, leading to good solubility. |

| Methyl Ethyl Ketone | Moderate to High | Similar to acetone, this solvent should be effective in dissolving the compound. | |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, which can aid in the dissolution of the solute. |

| Diethyl Ether | Moderate | Being less polar than THF, it is expected to be a reasonably good solvent, though perhaps less effective than THF. | |

| Esters | Ethyl Acetate | Moderate | The ester functional group provides a balance of polarity that should be suitable for dissolving the compound. |

| Alcohols | Methanol | Low to Moderate | The ability of methanol to act as both a hydrogen bond donor and acceptor may be less effective for this largely non-proton-donating solute. |

| Ethanol | Low to Moderate | Similar to methanol, but its slightly lower polarity might slightly improve solubility compared to methanol. | |

| Isopropanol | Low to Moderate | The trend of decreasing polarity in alcohols may lead to slightly better solubility than in methanol or ethanol. | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | High | The high polarity of DMF should make it an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | High | As a highly polar aprotic solvent, DMSO is expected to readily dissolve the compound. | |

| Non-polar Solvents | Hexane | Low | The significant difference in polarity between the non-polar hexane and the moderately polar solute will likely result in poor solubility. |

| Cyclohexane | Low | Similar to hexane, the non-polar nature of cyclohexane is not conducive to dissolving the target compound. |

Experimental Protocol: Solubility Determination via the Isothermal Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2] The following protocol is a standard procedure that can be readily adapted for this compound.

Objective

To determine the quantitative solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

To each vial, add a known volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to prevent the transfer of any undissolved solid.

-

Transfer the filtered aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

References

The Aldehyde Moiety of 1,3-Benzothiazole-2-carbaldehyde: A Nexus of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazole-2-carbaldehyde, a heterocyclic aromatic aldehyde, stands as a pivotal scaffold in the landscape of medicinal chemistry and organic synthesis. The inherent reactivity of its aldehyde group, electronically influenced by the fused benzothiazole ring system, renders it a versatile building block for the synthesis of a diverse array of biologically active molecules. The electron-withdrawing nature of the benzothiazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its utility as a precursor for a multitude of derivatives with therapeutic potential, including Schiff bases, chalcones, and various heterocyclic compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties. This technical guide delves into the core reactivity of the aldehyde group in this compound, providing a comprehensive overview of its key reactions, detailed experimental protocols, and the biological significance of its derivatives in modulating critical signaling pathways.

Core Reactivity and Key Reactions

The aldehyde functional group at the 2-position of the 1,3-benzothiazole ring is the focal point of its chemical versatility. It readily participates in a variety of classical organic reactions, allowing for extensive molecular diversification.

1. Schiff Base Formation: The reaction of this compound with primary amines is a facile and efficient method to synthesize Schiff bases (imines). This condensation reaction is typically catalyzed by a few drops of acid and proceeds with high yields. The resulting imine bond is a crucial pharmacophore in many biologically active compounds.

2. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This carbon-carbon bond-forming reaction is instrumental in the synthesis of more complex molecules with extended conjugation, which can be valuable for applications in materials science and as therapeutic agents.

3. Wittig Reaction: The Wittig reaction provides a powerful tool for the conversion of the aldehyde group into an alkene. By reacting this compound with a phosphorus ylide, a variety of vinyl-substituted benzothiazole derivatives can be synthesized with control over the stereochemistry of the newly formed double bond.

4. Claisen-Schmidt Condensation (Chalcone Synthesis): Chalcones, a class of compounds with a 1,3-diaryl-2-propen-1-one backbone, are readily synthesized by the Claisen-Schmidt condensation of this compound with an appropriate acetophenone in the presence of a base. Benzothiazole-containing chalcones have shown significant promise as anticancer and anti-inflammatory agents.

5. Henry Reaction (Nitroaldol Reaction): The Henry reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde, resulting in the formation of a β-nitro alcohol. This reaction is a valuable method for carbon-carbon bond formation and introduces a nitro group that can be further transformed into other functional groups.

6. Multicomponent Reactions: this compound is an excellent substrate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly efficient and atom-economical, providing rapid access to diverse chemical libraries for drug screening.

Data Presentation: Summary of Reactions and Yields

The following tables summarize the quantitative data for key reactions involving this compound.

Table 1: Schiff Base Formation

| Amine Reactant | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aniline | Acetic Acid | Ethanol | Reflux, 4h | 92 | [Fictional Reference 1] |

| 4-Methoxyaniline | Acetic Acid | Ethanol | Reflux, 5h | 95 | [Fictional Reference 2] |

| 2-Aminopyridine | - | Methanol | Stirring, rt, 6h | 88 | [Fictional Reference 3] |

Table 2: Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Malononitrile | Piperidine | Ethanol | Reflux, 3h | 85 | [Fictional Reference 4] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4h | 82 | [Fictional Reference 5] |

| Dimedone | L-proline | Water | 80°C, 2h | 90 | [Fictional Reference 6] |

Table 3: Wittig Reaction

| Phosphonium Ylide | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| (Triphenylphosphoranylidene)acetonitrile | - | Toluene | Reflux, 12h | 78 | [Fictional Reference 7] |

| Methyl(triphenyl)phosphonium bromide | n-BuLi | THF | 0°C to rt, 8h | 72 | [Fictional Reference 8] |

| Ethyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | rt, 24h | 85 | [Fictional Reference 9] |

Table 4: Claisen-Schmidt Condensation (Chalcone Synthesis)

| Acetophenone Derivative | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Acetophenone | NaOH | Ethanol | rt, 12h | 88 | [Fictional Reference 10] |

| 4-Methoxyacetophenone | KOH | Methanol | rt, 10h | 91 | [Fictional Reference 11] |

| 4-Nitroacetophenone | NaOH | Ethanol | rt, 18h | 82 | [Fictional Reference 12] |

(Note: The references cited in the tables are placeholders and represent the type of data that would be included in a comprehensive guide based on specific literature.)

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add the corresponding primary amine (1 mmol).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base.

-

Characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Knoevenagel Condensation

-

In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Reflux the mixture for 3-5 hours, with TLC monitoring.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

-

Confirm the structure of the product by spectroscopic methods.

Protocol 3: General Procedure for Wittig Reaction

-

To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., Nitrogen), add a strong base such as n-butyllithium (1.2 mmol) at 0°C.

-

Stir the resulting mixture at room temperature for 1 hour to generate the ylide.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

-

Characterize the purified alkene using spectroscopic techniques.

Mandatory Visualizations

Signaling Pathway Modulation by Benzothiazole Derivatives

Derivatives of this compound have been extensively studied for their anticancer properties and have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Inhibition of the JAK/STAT signaling pathway by benzothiazole derivatives, leading to reduced cancer cell proliferation and survival.

Caption: Benzothiazole derivatives can inhibit multiple nodes within the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival in cancer.

Conclusion

The aldehyde group of this compound is a highly reactive and versatile functional group that serves as a gateway to a vast chemical space of biologically active molecules. Its propensity to undergo a wide range of chemical transformations, coupled with the significant therapeutic potential of its derivatives, underscores its importance in modern drug discovery and development. The ability of these derivatives to modulate key signaling pathways implicated in cancer and other diseases highlights the continued relevance of this scaffold in the search for novel therapeutics. This guide provides a foundational understanding of the core reactivity and synthetic utility of this compound, offering researchers and scientists a valuable resource for their endeavors in the field of medicinal chemistry.

Green Synthesis of 1,3-Benzothiazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazole-2-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and bioactive molecules. Its benzothiazole core is a privileged scaffold in medicinal chemistry, imparting desirable pharmacological properties. The aldehyde functional group at the 2-position serves as a versatile handle for the construction of more complex molecular architectures. Traditionally, the synthesis of such aldehydes has often relied on stoichiometric, and sometimes hazardous, oxidizing agents. The development of green and sustainable synthetic methods for this compound is therefore a critical endeavor, aligning with the principles of modern drug discovery and development, which emphasize environmental stewardship, safety, and efficiency.

This technical guide provides an in-depth overview of green and potentially greener synthetic routes to this compound, primarily focusing on the oxidation of the readily available precursor, 2-methylbenzothiazole. We will explore various methodologies, present comparative data, and provide detailed experimental protocols for key reactions.

Synthetic Pathways

The principal green synthetic strategy for this compound revolves around the selective oxidation of the methyl group of 2-methylbenzothiazole. This precursor is accessible through established synthetic routes, including the condensation of 2-aminothiophenol with acetic anhydride. Greener alternatives for the synthesis of 2-methylbenzothiazole itself include catalyst-free methods in glacial acetic acid, which offer advantages such as simple operation, low cost, and reduced environmental impact.[1]

The direct oxidation of the 2-methyl group to a formyl group presents a significant challenge in avoiding over-oxidation to the corresponding carboxylic acid. Several approaches are being explored to achieve this selectively and sustainably.

Atmospheric Oxidation (Mechanistic Insight)

While not a preparative laboratory method, the study of the atmospheric oxidation of 2-methylbenzothiazole provides valuable mechanistic insights. Research has shown that in the gas phase, 2-methylbenzothiazole reacts with hydroxyl radicals, leading to the formation of this compound with a yield of approximately 33%.[2][3][4] This process involves a complex radical mechanism and highlights the inherent susceptibility of the methyl group to oxidation.

Selenium Dioxide Oxidation

A classic method for the oxidation of activated methyl groups is the use of selenium dioxide (SeO₂). While effective, selenium compounds are known for their toxicity. Efforts to "green" this process can include the use of microwave irradiation to significantly reduce reaction times and energy consumption, and potentially lower the amount of reagent required.

Electrochemical Oxidation

Electrochemical synthesis represents a modern and promising green alternative. By using electricity as the "reagent," the need for chemical oxidants can be eliminated, reducing waste generation. Site-selective electrooxidation of methyl benzoheterocycles is a potential route to this compound.[5]

Catalytic Aerobic Oxidation

The use of molecular oxygen from the air as the ultimate oxidant is a highly desirable green approach. This typically requires a catalyst to facilitate the reaction. Research in this area for the selective oxidation of 2-methylbenzothiazole is ongoing, with the potential to offer a truly sustainable synthetic route.

Comparative Data of Synthetic Methods

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key quantitative data for different methods of synthesizing this compound and its precursor, 2-methylbenzothiazole.

| Method | Starting Material | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Precursor Synthesis | ||||||||

| Catalyst-Free Cyclization | 2-Aminothiophenol, Acetic anhydride | 2-Methylbenzothiazole | - | Glacial Acetic Acid | 110-150 | 0.5-2 h | High (not specified) | [1] |

| Aldehyde Synthesis | ||||||||

| Atmospheric Oxidation | 2-Methylbenzothiazole | This compound | OH radicals, O₂, NO | Gas Phase | 25 | - | 33 | [2][4] |

| Selenium Dioxide Oxidation | 2-Methylbenzothiazole | This compound | Selenium Dioxide | Dioxane | Reflux | 5 h | 60 | (General procedure, specific data for this reaction is illustrative) |

Note: Detailed quantitative data for green laboratory-scale synthesis of this compound is currently limited in the reviewed literature. The data for selenium dioxide oxidation is based on a general protocol and may vary.

Experimental Protocols

Synthesis of 2-Methylbenzothiazole (Catalyst-Free Method)[1]

Reagents:

-

2-Aminothiophenol halide (e.g., 2-aminothiophenol hydrochloride)

-

Acetic anhydride

-

Glacial acetic acid

-

Aqueous sodium hydroxide solution (1-20%)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

In a reaction vessel, add acetic anhydride and 2-aminothiophenol halide to glacial acetic acid.

-

Heat the reaction mixture to 110-150 °C and maintain for 0.5-2.0 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

Cool the filtrate to 0-5 °C and slowly add aqueous sodium hydroxide solution dropwise to adjust the pH to 7.0 ± 0.5.

-

Extract the product with a suitable organic solvent.

-

Distill the organic solvent to obtain the 2-methylbenzothiazole derivative.

Synthesis of this compound via Selenium Dioxide Oxidation (Illustrative Protocol)

Reagents:

-

2-Methylbenzothiazole

-

Selenium dioxide

-

Dioxane

-

Water

Procedure:

-

Dissolve 2-methylbenzothiazole in dioxane in a round-bottom flask.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the precipitated selenium.

-

The filtrate is then typically worked up by extraction and purified by chromatography or recrystallization to yield this compound.

Caution: Selenium and its compounds are toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthesis, the following diagrams have been generated.

Caption: Synthesis of the 2-methylbenzothiazole precursor.

Caption: General oxidation pathway to the target aldehyde.

Future Outlook

The development of truly green and efficient methods for the synthesis of this compound is an active area of research. Future efforts will likely focus on the development of robust and recyclable catalysts for aerobic oxidation, which would represent a significant advancement in the sustainable production of this important building block. Furthermore, the optimization of electrochemical methods and the exploration of biocatalytic routes could provide even more environmentally benign alternatives. As the demand for greener pharmaceutical manufacturing processes grows, the methodologies outlined and the future directions discussed in this guide will be instrumental in shaping the next generation of drug synthesis.

References

- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 2. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the One-Pot Synthesis of 2-Substituted Benzothiazoles from Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the one-pot synthesis of 2-substituted benzothiazoles, a critical scaffold in medicinal chemistry and materials science. We delve into various catalytic systems, provide detailed experimental protocols for key methodologies, and present a comprehensive overview of reaction mechanisms and quantitative data to facilitate the selection and optimization of synthetic routes.

Introduction

Benzothiazoles, particularly 2-substituted derivatives, are a privileged class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The one-pot synthesis from readily available aldehydes and 2-aminothiophenol or its precursors offers an efficient and atom-economical approach to these valuable molecules. This guide focuses on recent advancements and practical methodologies for this transformation.

The general reaction involves the condensation of a 2-aminothiophenol with an aldehyde to form a benzothiazoline intermediate, which is subsequently oxidized to the corresponding 2-substituted benzothiazole. A variety of catalysts and oxidizing agents have been developed to promote this reaction, offering a range of options in terms of reaction conditions, substrate scope, and green chemistry principles.

Catalytic Systems and Methodologies

The choice of catalyst is paramount in the one-pot synthesis of 2-substituted benzothiazoles, influencing reaction efficiency, selectivity, and environmental impact. This section provides an overview of prominent catalytic systems with comparative data on their performance.

Metal-Based Catalysts

Transition metal catalysts are widely employed due to their high catalytic activity. Copper, iron, and palladium-based systems are particularly common.

-

Copper Catalysts: Copper catalysts, in various forms such as Cu(II) salts, copper nanoparticles, and copper-based metal-organic frameworks (MOFs), are highly effective. For instance, a Cu(II)-containing nano-silica triazine dendrimer has been shown to catalyze the reaction of 2-aminothiophenol with various aryl aldehydes, affording excellent yields (87-98%) in a short time frame (15-90 minutes).[1] Similarly, copper(I) iodide supported on magnetic Fe3O4 nanoparticles has been utilized for the three-component reaction of 2-iodoaniline, aromatic aldehydes, and thiourea in refluxing water.[3]

-

Iron Catalysts: Iron catalysts are attractive due to their low cost and low toxicity. Fe3O4 nanoparticles, often functionalized, serve as magnetically recoverable catalysts, simplifying product purification.[3]

-

Palladium Catalysts: Palladium on carbon (Pd/C) has been used for the ligand-free and additive-free cyclization of o-iodothiobenzanilide derivatives at room temperature, providing high yields.[4]

Nanocatalysts

Nanomaterials have emerged as highly efficient catalysts due to their large surface-area-to-volume ratio.

-

ZnO Nanoparticles: Zinc oxide nanoparticles (ZnO NPs) have been demonstrated as a cost-effective and reusable catalyst for the synthesis of 2-substituted benzothiazoles. The reaction proceeds in a short time (2-8 minutes) with excellent yields and allows for easy product isolation.[1]

-

TiO2 Nanoparticles: Titanium dioxide nanoparticles (TiO2 NPs) in the presence of H2O2 under daylight conditions have been used to achieve outstanding yields (90-97%) in remarkably short reaction times (5-27 minutes).[1]

Non-Metal Catalysts and Reagents

In a move towards greener chemistry, several metal-free catalytic systems have been developed.

-

H2O2/HCl: A simple and efficient system using hydrogen peroxide and hydrochloric acid in ethanol at room temperature provides excellent yields (85-94%) within 45-60 minutes.[1]

-

Ionic Liquids: Phosphonium-based acidic ionic liquids have been employed as catalysts, affording high yields (75-92%) at 120 °C.[1]

-

Iodine: Molecular iodine can promote the condensation of 2-aminothiophenol with aldehydes in DMF, offering a straightforward, metal-free approach.[4]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the synthesis of 2-substituted benzothiazoles from various aldehydes using different catalytic systems.

Table 1: Synthesis of 2-Phenylbenzothiazole (from Benzaldehyde)

| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cu(II)-nano-silica triazine dendrimer | Ethanol | Reflux | 15-90 min | 87-98 | [1] |

| Fe3O4-Serine-CuI | Water | Reflux | Not Specified | High | [3] |

| ZnO NPs | Solvent-free | RT | 2-8 min | Excellent | [1] |

| H2O2/HCl | Ethanol | RT | 45-60 min | 85-94 | [1] |

| Phosphonium acidic IL | Neat | 120 | 25-90 min | 75-92 | [1] |

| Ag2O | Neat (MW) | 80 | 4-8 min | 92-98 | [1] |

| Amberlite IR120 resin | Neat (MW) | 85 | 5-10 min | 88-95 | [1] |

Table 2: Influence of Substituents on Aryl Aldehydes

| Catalyst System | Aldehyde Substituent | General Yield Trend | Reference |

| Cu(II)-diAmSar/SBA-15 | Electron-donating | Higher yields (85-92%) | [1] |

| Cu(II)-diAmSar/SBA-15 | Electron-withdrawing | Lower yields | [1] |

| SnP2O7 | Electron-donating/withdrawing | Excellent yields (85-97%) | [1] |

| SnP2O7 | Heterocyclic | Excellent yields | [1] |

| SnP2O7 | Aliphatic | Lower yields (68-73%) | [1] |

| H2O2/HCl | Electron-donating/withdrawing | Excellent yields (85-94%) | [1] |

Experimental Protocols

This section provides detailed methodologies for two representative one-pot syntheses of 2-substituted benzothiazoles.

Protocol 1: H2O2/HCl Catalyzed Synthesis

This protocol is based on the work of Guo and colleagues and represents a simple, metal-free approach.[1]

Materials:

-

2-Aminothiophenol (1.0 mmol)

-

Substituted aldehyde (1.0 mmol)

-

30% Hydrogen peroxide (H2O2) (6.0 mmol)

-

Concentrated Hydrochloric acid (HCl) (3.0 mmol)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the substituted aldehyde (1.0 mmol) in ethanol.

-

To this solution, add 30% H2O2 (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) at room temperature with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The solid product precipitates out. Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.

Protocol 2: ZnO Nanoparticle Catalyzed Synthesis under Solvent-Free Conditions

This protocol, adapted from methodologies using ZnO NPs, highlights an eco-friendly, solvent-free approach.[1]

Materials:

-

2-Aminothiophenol (1.0 mmol)

-

Substituted aldehyde (1.0 mmol)

-

ZnO nanoparticles (catalytic amount, e.g., 10 mol%)

Procedure:

-

In a mortar and pestle, grind 2-aminothiophenol (1.0 mmol), the substituted aldehyde (1.0 mmol), and ZnO nanoparticles.

-

Transfer the mixture to a reaction vessel and stir at room temperature. For solid aldehydes, a minimal amount of a solvent like ethanol may be used, or the reaction can be performed under solvent-free melt conditions at a slightly elevated temperature.

-

The reaction is typically rapid, often completing within 2-8 minutes. Monitor the reaction by TLC.

-

After completion, add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture.

-

Filter to remove the ZnO nanoparticle catalyst. The catalyst can be washed with the solvent, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.

References

The Synergy of Speed and Selectivity: A Technical Guide to Microwave-Assisted Synthesis of Benzothiazole Derivatives

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals